VAS2870
Overview
Description
VAS2870 is a novel inhibitor of NADPH oxidase, an enzyme complex responsible for the production of reactive oxygen species (ROS). Reactive oxygen species play a significant role in various physiological and pathological processes, including cardiovascular diseases, inflammation, and cancer . This compound is known for its ability to inhibit multiple isoforms of NADPH oxidase, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
The synthesis of VAS2870 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers. it is known that this compound is synthesized through a series of organic reactions involving the formation of key intermediates and their subsequent functionalization . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
VAS2870 undergoes various chemical reactions, primarily involving its interaction with NADPH oxidase and the inhibition of ROS production. The compound is known to inhibit the activity of NADPH oxidase by preventing the formation of the active enzyme complex . Common reagents and conditions used in these reactions include specific inhibitors and activators of NADPH oxidase, as well as various cell-free systems to study the enzyme’s activity . The major products formed from these reactions are typically the inhibited forms of NADPH oxidase and reduced levels of ROS .
Scientific Research Applications
VAS2870 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of ROS production and the role of NADPH oxidase in various chemical reactions . In biology, this compound is used to investigate the physiological and pathological roles of ROS in cellular processes, including cell signaling, apoptosis, and inflammation . In medicine, this compound has potential therapeutic applications in the treatment of cardiovascular diseases, cancer, and inflammatory disorders by inhibiting ROS production and reducing oxidative stress . In industry, this compound is used in the development of new drugs and therapeutic agents targeting NADPH oxidase .
Mechanism of Action
VAS2870 exerts its effects by inhibiting the activity of NADPH oxidase, thereby reducing the production of ROS . The compound interacts with the enzyme complex, preventing the formation of the active enzyme and inhibiting its function . The molecular targets of this compound include various isoforms of NADPH oxidase, such as NOX1, NOX2, and NOX4 . The pathways involved in the mechanism of action of this compound include the inhibition of ROS-mediated signaling pathways, leading to reduced oxidative stress and inflammation .
Comparison with Similar Compounds
VAS2870 is unique in its ability to inhibit multiple isoforms of NADPH oxidase, making it a valuable tool in scientific research and potential therapeutic applications . Similar compounds include VAS3947, which is also a pan-NADPH oxidase inhibitor with similar properties and applications . Other compounds that inhibit specific isoforms of NADPH oxidase include ML171, GSK2795039, and GKT136901/GKT137831 . this compound stands out due to its broad-spectrum inhibition of NADPH oxidase and its potential for use in various research and therapeutic applications .
Biological Activity
VAS2870 is a potent inhibitor of NADPH oxidase (NOX), a family of enzymes that play critical roles in the generation of reactive oxygen species (ROS). This compound has gained attention for its diverse biological activities, particularly in cardiovascular, inflammatory, and neuroprotective contexts. Below is a detailed exploration of this compound's biological activity, supported by relevant case studies and research findings.
Chemical Profile
- Chemical Name: 7-(2-Benzoxazolylthio)-3-(phenylmethyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine
- Molecular Formula: C17H16N4OS
- Purity: ≥98%
This compound primarily functions by inhibiting various isoforms of NADPH oxidase, specifically NOX1, NOX2, and NOX4. It does not inhibit NOX5 and shows no antioxidant scavenging activity. This specificity allows it to modulate ROS production without interfering with other oxidative pathways.
1. Inhibition of Calcium Signaling and von Willebrand Factor Secretion
A study demonstrated that this compound significantly inhibited histamine-induced calcium signaling in human umbilical vein endothelial cells (HUVECs). At a concentration of 10 μM, it suppressed the increase in intracellular calcium concentration () induced by histamine with an IC50 value of approximately 3.64 μM. Additionally, this compound attenuated the secretion of von Willebrand factor (vWF) without affecting basal secretion levels .
2. Impact on B Cell Activation
This compound was shown to inhibit ROS production in mouse spleen B cells stimulated by anti-IgM antibodies. The compound effectively blocked both early and late phases of ROS production and significantly reduced B cell proliferation triggered by B cell receptor (BCR) ligation .
3. Neuroprotective Effects
In models of ischemia-reperfusion injury, this compound exhibited protective effects against cerebral damage. Its administration led to reduced oxidative stress markers and improved neurological outcomes in animal models .
4. Inhibition of Inflammatory Responses
This compound has been reported to mitigate colitis in mice by inhibiting LPS-induced ROS production and suppressing pro-inflammatory cytokine secretion from bone marrow-derived macrophages (BMDMs). This suggests its potential therapeutic role in inflammatory bowel diseases .
Comparative Data on Biological Activity
Biological Activity | IC50 Values | Cell Type/Model | Effect Observed |
---|---|---|---|
Histamine-induced | 3.64 μM | HUVECs | Suppression of calcium signaling |
ROS Production | 2 μM | HL-60 cells | Inhibition of oxidative burst |
B Cell Proliferation | Not specified | Mouse spleen B cells | Reduction in proliferation upon BCR stimulation |
Pro-inflammatory Cytokines | Not specified | Bone marrow-derived macrophages | Decreased secretion following LPS stimulation |
Thrombus Formation | Not specified | In vivo models | Prevention without affecting normal hemostasis |
Case Study: Cardiovascular Implications
In a study examining the role of this compound in preventing thrombus formation, researchers found that it inhibited platelet activation through both NOX-dependent and NOX-independent pathways. This dual mechanism suggests that this compound could be beneficial in managing cardiovascular diseases associated with excessive platelet activation and ROS production .
Case Study: Neuroprotection
Another investigation into the neuroprotective effects of this compound highlighted its ability to reduce neuronal cell death induced by staurosporine in astrocytes. This study suggests a potential application for this compound in neurodegenerative conditions where oxidative stress plays a pivotal role .
Properties
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6OS/c1-2-6-12(7-3-1)10-24-16-15(22-23-24)17(20-11-19-16)26-18-21-13-8-4-5-9-14(13)25-18/h1-9,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSOKHVVANONPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SC4=NC5=CC=CC=C5O4)N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
722456-31-7 | |
Record name | VAS-2870 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722456317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 722456-31-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VAS-2870 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN6QHA4JW4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.